molecular formula C8H6ClIN2 B14063372 2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine

2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine

Cat. No.: B14063372
M. Wt: 292.50 g/mol
InChI Key: JQKKEXDKWMQYEO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features both chlorine and iodine substituents on an imidazo[1,2-a]pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloromethylpyridine with iodine in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA or proteins . This can lead to changes in the function or activity of these biomolecules, which is the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and iodine substituents on the imidazo[1,2-a]pyridine scaffold.

Properties

Molecular Formula

C8H6ClIN2

Molecular Weight

292.50 g/mol

IUPAC Name

2-(chloromethyl)-8-iodoimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6ClIN2/c9-4-6-5-12-3-1-2-7(10)8(12)11-6/h1-3,5H,4H2

InChI Key

JQKKEXDKWMQYEO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)I)CCl

Origin of Product

United States

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